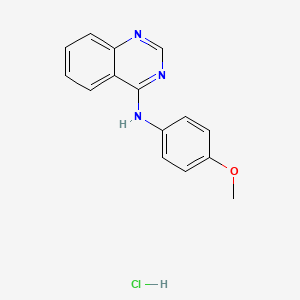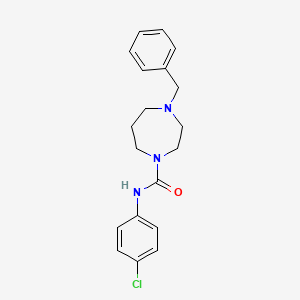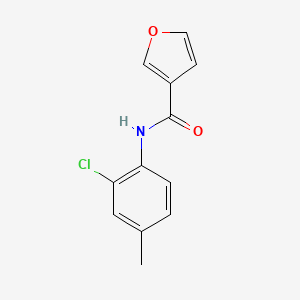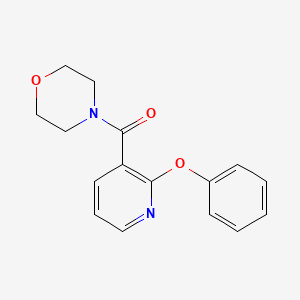
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPMP and has been synthesized using different methods.
作用機序
The mechanism of action of MPMP is not fully understood. However, it has been proposed that MPMP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MPMP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. In cancer cells, MPMP inhibits the activity of certain enzymes, leading to reduced cell growth and proliferation. In the brain, MPMP inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine. This increase in acetylcholine levels is beneficial in treating Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using MPMP in lab experiments is its potential applications in cancer research and Alzheimer's disease treatment. MPMP has been found to be effective in inhibiting the growth of cancer cells and reducing the levels of amyloid-beta in the brain. However, one of the limitations of using MPMP in lab experiments is its potential toxicity. Further studies are needed to determine the safety of MPMP in humans.
将来の方向性
There are several future directions for the research on MPMP. One of the directions is to study the safety and toxicity of MPMP in humans. Another direction is to study the potential applications of MPMP in other diseases, such as Parkinson's disease and Huntington's disease. Further studies are also needed to determine the optimal dosage and administration of MPMP for different diseases.
Conclusion:
In conclusion, MPMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP has been synthesized using different methods and has been extensively studied for its potential applications in cancer research and Alzheimer's disease treatment. The mechanism of action of MPMP is not fully understood, but it has been proposed that MPMP inhibits the activity of certain enzymes. MPMP has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on MPMP have been identified.
合成法
MPMP can be synthesized using different methods, including the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with acetone. Another method involves the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with ethyl acetoacetate. Both methods lead to the formation of MPMP.
科学的研究の応用
MPMP has been extensively studied for its potential applications in various fields. One of the significant applications of MPMP is in cancer research. It has been found that MPMP inhibits the growth of cancer cells and induces apoptosis. MPMP has also been studied for its potential use in treating Alzheimer's disease. It has been found that MPMP can reduce the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
特性
IUPAC Name |
morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-9-11-20-12-10-18)14-7-4-8-17-15(14)21-13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDMBVKKXPMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



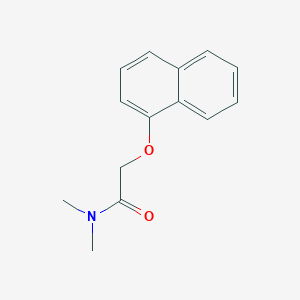
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)
